molecular formula C14H13N5O B6429645 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2034380-01-1

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole

Cat. No. B6429645
CAS RN: 2034380-01-1
M. Wt: 267.29 g/mol
InChI Key: FSDUBDWZFUKZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole (3-TACI) is an indole derivative that is synthesized from a 1,2,3-triazole and an azetidine-1-carbonyl moiety. It has been studied for its potential use in medicinal chemistry and as a synthetic intermediate for drug discovery. 3-TACI has been found to have interesting pharmacological properties and has been studied for its potential use in the treatment of a variety of diseases.

Scientific Research Applications

3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to have interesting pharmacological properties and has been studied for its potential use in the treatment of a variety of diseases such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential use in the treatment of chronic pain and inflammation.

Mechanism of Action

The exact mechanism of action of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It is also believed that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-proliferative effects. It has also been found to have neuroprotective effects and to have the potential to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

The use of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available commercially. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a relatively new compound and its effects on biological systems are not yet fully understood.

Future Directions

The potential use of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole in the treatment of a variety of diseases is an area of ongoing research. Further research is needed to understand the exact mechanism of action of this compound and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. In addition, further research is needed to determine the potential side effects of this compound and to develop strategies to minimize these side effects. Finally, further research is needed to explore the potential use of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole is achieved through a series of reactions. The first step involves the reaction of 1,2,3-triazole with an azetidine-1-carbonyl moiety to form a 1,2,3-triazol-1-yl azetidine-1-carbonyl intermediate. This intermediate is then treated with a base and an acid to form the desired this compound.

properties

IUPAC Name

1H-indol-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-6-5-16-17-19/h1-7,10,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDUBDWZFUKZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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